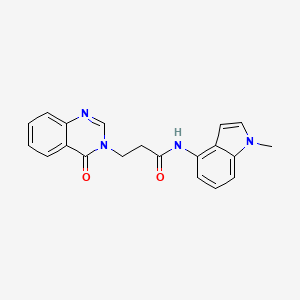

N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that features an indole and a quinazolinone moiety

Properties

Molecular Formula |

C20H18N4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(1-methylindol-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C20H18N4O2/c1-23-11-9-14-17(7-4-8-18(14)23)22-19(25)10-12-24-13-21-16-6-3-2-5-15(16)20(24)26/h2-9,11,13H,10,12H2,1H3,(H,22,25) |

InChI Key |

BZAZKLJZUIPQHK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts acylation to introduce the propanamide side chain.

Synthesis of the Quinazolinone Moiety: The quinazolinone ring is synthesized separately, often starting from anthranilic acid, which is cyclized with formamide to form the quinazolinone core.

Coupling Reaction: The indole derivative and the quinazolinone are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, typically forming indole-2,3-dione derivatives.

Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

Substitution: Both the indole and quinazolinone rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted indole and quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-2(4H)-yl)propanamide: Similar structure but with a different position of the oxo group on the quinazolinone ring.

N-(1-methyl-1H-indol-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.

Uniqueness

N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

N-(1-methyl-1H-indol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that combines indole and quinazoline structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-inflammatory domains.

Chemical Structure and Properties

The compound has a molecular formula of C20H18N4O2 and a molecular weight of approximately 346.4 g/mol. Its structure features an indole ring substituted at the 1-position with a methyl group, linked to a propanamide chain and a 4-oxoquinazoline moiety. This unique configuration suggests potential for various biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant anti-cancer and anti-inflammatory activities. The following sections detail specific findings related to these activities.

Anti-Cancer Activity

Research has shown that compounds with similar structural features to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole and quinazoline have been reported to possess potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Indole ring with fluorine substitution | Antitumor |

| 2-Aminoquinazoline | Quinazoline core with amino group | Antimicrobial |

| 7-Methoxyindole | Indole ring with methoxy substitution | Neuroprotective |

The dual functionality of this compound may lead to synergistic effects not observed in simpler analogs, enhancing its potential as an anti-cancer agent .

While specific mechanisms of action for this compound are still under investigation, it is hypothesized that the compound may interfere with cellular signaling pathways involved in cancer proliferation. Similar compounds have been shown to induce apoptosis through pathways involving caspase activation and inhibition of NF-kB signaling .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Compounds within the same chemical family have demonstrated efficacy in reducing inflammation markers in vitro, suggesting that this compound may similarly modulate inflammatory responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Cytotoxicity Studies : In vitro assays revealed that certain indolylquinazolinones exhibited significant antiproliferative activities against multiple cancer cell lines, including lung (A549) and colon (SW620) cancers .

- Antibiofilm Activity : Related compounds have shown promise in inhibiting biofilm formation by pathogenic bacteria without adversely affecting planktonic cell viability, indicating potential applications in antimicrobial therapy .

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.